2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide
2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003113
InChI:
InChI=1S/C23H25N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2,(H,24,28)(H2,25,26,27,29)/b16-15+
SMILES:
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=CC=C3
Molecular Formula:
C23H25N3O2S
Molecular Weight:
407.5 g/mol
2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide
CAS No.:
Cat. No.: VC1003113
Molecular Formula: C23H25N3O2S
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2S |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzamide |
| Standard InChI | InChI=1S/C23H25N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2,(H,24,28)(H2,25,26,27,29)/b16-15+ |
| Standard InChI Key | LDGRXISLGJWHRU-FOCLMDBBSA-N |
| Isomeric SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=CC=C3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator